molecular formula C28H29N5O7S B11682116 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Cat. No.: B11682116
M. Wt: 579.6 g/mol
InChI Key: WGKLRBOGCGTXAF-WKULSOCRSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound that features a combination of phenyl, triazole, and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl hydrazide with a substituted benzaldehyde under acidic or basic conditions to form the hydrazone intermediate.

    Cyclization to form the triazole ring: The hydrazone intermediate is then subjected to cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents, to form the triazole ring.

    Thioether formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions for substitution reactions often involve strong acids or bases and suitable nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the imine group would yield amines.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets. The compound’s triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenolic and methoxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
  • **N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups, along with the triazole and hydrazide functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H29N5O7S

Molecular Weight

579.6 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N5O7S/c1-36-20-11-17(12-21(37-2)25(20)35)15-29-30-24(34)16-41-28-32-31-27(33(28)19-9-7-6-8-10-19)18-13-22(38-3)26(40-5)23(14-18)39-4/h6-15,35H,16H2,1-5H3,(H,30,34)/b29-15+

InChI Key

WGKLRBOGCGTXAF-WKULSOCRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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